molecular formula C9H18ClNO B2832798 Bicyclo[3.2.1]octane-1-methanol, 5-amino- CAS No. 1427704-93-5

Bicyclo[3.2.1]octane-1-methanol, 5-amino-

Cat. No. B2832798
CAS RN: 1427704-93-5
M. Wt: 191.7
InChI Key: OYZXETSHAAHLHT-UHFFFAOYSA-N
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Description

“Bicyclo[3.2.1]octane-1-methanol, 5-amino-” is a chemical compound that belongs to the class of organic compounds known as bicyclo[3.2.1]octanes . This class of compounds is characterized by a structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The bicyclo[3.2.1]octane system is the basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .


Synthesis Analysis

The synthesis of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This process results in the formation of the bicyclic scaffold characteristic of this class of compounds .


Molecular Structure Analysis

The molecular structure of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The molecular formula is C8H14 and the molecular weight is 110.1968 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” include an intramolecular Diels-Alder reaction and a cyclopropane ring opening . These reactions result in the formation of the bicyclic scaffold characteristic of this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” include a molecular weight of 110.1968 . Further details about its physical and chemical properties are not available in the search results.

Future Directions

The future directions for “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” could involve further exploration of its synthesis methods and potential biological activities . Additionally, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

(5-amino-1-bicyclo[3.2.1]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9-3-1-2-8(6-9,7-11)4-5-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHAFZKIHTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide (3.70 g, 12.8 mmol) in ethanol (30 mL) was added Pd/C (371 mg) and the reaction mixture was hydrogenated at room temperature (1 atm) overnight. The catalyst was then removed by filtration and the filtrate was concentrated under reduced pressure to afford 1.88 g (95%) of the title compound, (5-aminobicyclo[3.2.1]octan-1-yl)methanol as a brown oil. ESI-MS m/z: 156 (M+H)+.
Name
N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mg
Type
catalyst
Reaction Step One
Yield
95%

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